REACTION_CXSMILES
|
Cl[C:2]1([F:11])[C:7](F)([F:8])[CH2:6][CH:5]=[CH:4][CH:3]1[CH3:10].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[F:11][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:10] |f:1.2,3.4|
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Name
|
4-chloro-3-methyl-4,5,5-trifluorocyclohexene
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
ClC1(C(C=CCC1(F)F)C)F
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for additional 3 hours at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the resultant was purified by steam distillation
|
Type
|
CUSTOM
|
Details
|
by separating the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with calcium chloride
|
Type
|
DISTILLATION
|
Details
|
32.3 g of the desired product was collected by fractional distillation as a colorless liquid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |